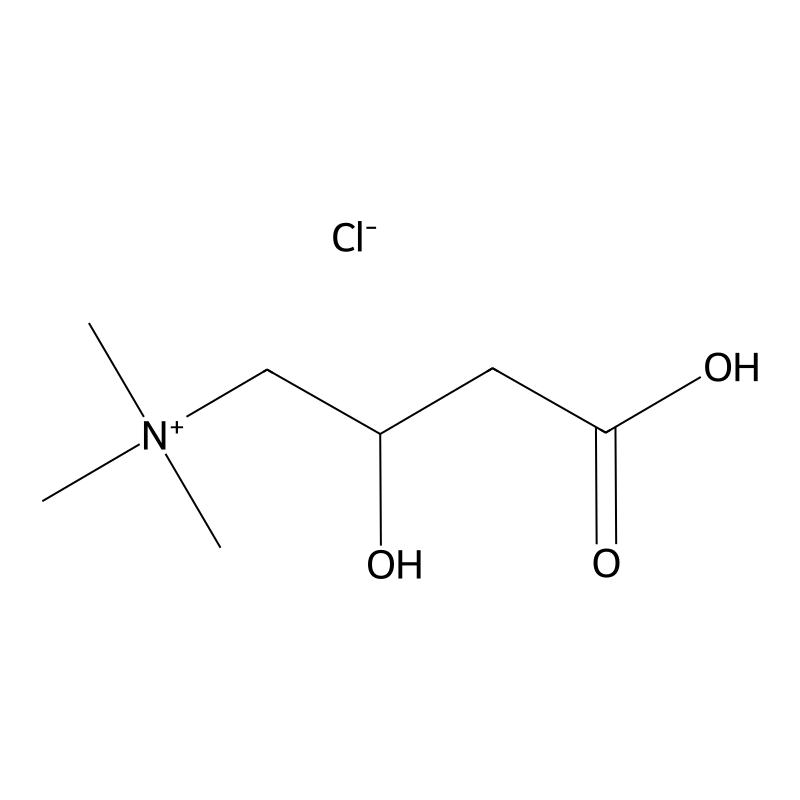

DL-Carnitine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Carnitine Deficiency Syndromes:

- Primary carnitine deficiency: This is a genetic disorder characterized by the body's inability to produce sufficient carnitine. DL-Carnitine hydrochloride is the primary treatment option, as it replenishes carnitine stores and improves muscle function. Source: National Institutes of Health:

- Secondary carnitine deficiency: This can occur due to various factors, including kidney disease, liver disease, and certain medications. DL-Carnitine hydrochloride supplementation may be considered as part of the overall treatment plan to address carnitine deficiency and its associated symptoms. Source: National Centre for Biotechnology Information: )

Cardiovascular Disease:

- Congestive heart failure: Studies have explored the potential use of DL-Carnitine hydrochloride in improving symptoms and exercise capacity in patients with congestive heart failure. The research suggests some benefits, but the evidence is still inconclusive and requires further investigation. Source: National Library of Medicine: )

Other Potential Applications:

- Muscle fatigue: Research suggests that DL-Carnitine hydrochloride supplementation might improve exercise performance and reduce muscle fatigue in athletes. However, the findings are mixed, and more robust studies are needed to confirm these effects. Source: The Cochrane Collaboration:

- Neurodegenerative diseases: Early-stage research has investigated the potential of DL-Carnitine hydrochloride in managing symptoms of neurodegenerative diseases like Alzheimer's disease and Huntington's disease. However, more research is required to determine its efficacy and safety in these conditions. Source: National Institutes of Health: )

DL-Carnitine hydrochloride is a quaternary ammonium compound that plays a crucial role in the metabolism of fatty acids. It is chemically identified as 3-hydroxy-4-(trimethylammonio)butanoate hydrochloride, with the molecular formula C₇H₁₆ClNO₃ and a CAS number of 461-05-2. This compound exists as a white crystalline powder that is soluble in water, making it suitable for various applications in biochemistry and pharmacology .

The general reaction scheme can be summarized as follows:

- Epihalogenohydrin + Trimethylamine Hydrochloride → 3-Halogeno-2-oxypropyl Trimethyl Ammonium Chloride

- 3-Halogeno-2-oxypropyl Trimethyl Ammonium Chloride + Sodium Cyanide → 3-Cyano-2-oxypropyl Trimethyl Ammonium Chloride

- 3-Cyano-2-oxypropyl Trimethyl Ammonium Chloride + Hydrochloric Acid → DL-Carnitine Hydrochloride

DL-Carnitine hydrochloride is known for its role in transporting long-chain fatty acids into mitochondria, where they undergo β-oxidation to produce energy. This function is vital for energy metabolism, particularly in muscle tissues and during physical exertion. Additionally, it has been studied for its potential benefits in improving exercise performance, enhancing recovery, and possibly aiding in weight loss by increasing fat oxidation .

The synthesis of DL-carnitine hydrochloride can occur through various methods:

- Chemical Synthesis: As described above, this involves multiple steps starting from epihalogenohydrin.

- Enzymatic Synthesis: This method utilizes enzymes to catalyze the formation of carnitine from γ-butyrobetaine, which can be derived from γ-aminobutyric acid .

- Methylation Processes: Methylation of γ-butyrobetaine is another pathway leading to the production of carnitine derivatives.

These methods highlight the versatility in synthesizing DL-carnitine hydrochloride for research and therapeutic uses.

DL-Carnitine hydrochloride has a variety of applications:

- Nutritional Supplements: Commonly used in dietary supplements aimed at enhancing athletic performance and weight management.

- Pharmaceuticals: Investigated for its potential therapeutic effects in conditions like heart disease, diabetes, and certain neurological disorders.

- Research: Utilized in biochemical studies related to metabolism and mitochondrial function.

Interaction studies have shown that DL-carnitine hydrochloride may influence various physiological processes:

- Drug Interactions: It may enhance the effects of anticoagulants like warfarin and acenocoumarol, increasing the risk of bleeding .

- Hormonal Interactions: There is evidence suggesting that it can affect thyroid hormone activity, potentially diminishing its effectiveness when taken concurrently .

These interactions necessitate careful consideration when using DL-carnitine hydrochloride alongside other medications.

DL-Carnitine hydrochloride shares structural and functional similarities with several other compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Carnitine | C₇H₁₅NO₃ | Natural form; more effective for energy metabolism |

| Acetyl-L-Carnitine | C₇H₁₃NO₃ | Acetylated form; crosses blood-brain barrier more easily |

| Propionyl-L-Carnitine | C₈H₁₅NO₃ | Involved in energy metabolism; less common than others |

| D-Carnitine | C₇H₁₅NO₃ | Less effective; may block L-carnitine effects |

The uniqueness of DL-carnitine hydrochloride lies in its racemic mixture of both D and L forms, which can have differing biological activities compared to their individual counterparts. While L-carnitine is predominantly active in energy metabolism, the presence of D-carnitine may counteract some benefits associated with L-carnitine supplementation .

DL-Carnitine hydrochloride represents a racemic mixture of the naturally occurring amino acid derivative carnitine, existing as an equimolar combination of both L-carnitine and D-carnitine enantiomers [49]. This quaternary ammonium compound, with the molecular formula C₇H₁₆ClNO₃ and molecular weight of 197.66 g/mol, serves as a critical intermediate in pharmaceutical and nutritional supplement manufacturing [1] [3]. The compound exhibits characteristic properties including a melting point range of 194-200°C, high water solubility at 40 mg/mL, and pronounced hygroscopic behavior [29] [30] [33].

Classical Synthesis Routes from Epichlorohydrin Derivatives

The predominant industrial synthesis of DL-carnitine hydrochloride employs epichlorohydrin as the primary starting material, accounting for the majority of commercial production [6]. This classical approach utilizes a multi-step reaction sequence beginning with the nucleophilic ring-opening of epichlorohydrin by trimethylamine hydrochloride [2]. The initial reaction proceeds under controlled conditions where R-epichlorohydrin, hydrocyanic acid, and trimethylamine serve as the fundamental raw materials [2].

The reaction mechanism involves the formation of L-cyanocarnitine chloride as an intermediate compound through a one-step synthesis under alkaline catalysis [2]. Optimal reaction conditions include temperatures ranging from 0-150°C, with preferred operating ranges of 20-100°C for enhanced selectivity [2] [6]. Reaction times typically span 0.5-36 hours, though optimized protocols achieve completion within 4-8 hours [2]. The reaction pressure requirements range from 0.05-2.0 MPa, with industrial processes favoring 0.4-0.5 MPa for operational efficiency [2].

The molar proportioning of reactants significantly influences product yield and purity [2]. Classical formulations employ epichlorohydrin to hydrocyanic acid to trimethylamine ratios of 1:1.0-2.0:1.0-4.0, while optimized conditions utilize a more precise 1:1.11:1.54 ratio [2]. Basic catalysts including oxide compounds, oxyhydroxide species, alkaline metal carbonates, and quaternary ammonium hydroxides facilitate the ring-opening reaction [2]. Triethylamine has emerged as the preferred catalyst for industrial applications due to its superior performance characteristics [2].

Following the initial condensation, the cyanocarnitine intermediate undergoes hydrolysis using concentrated hydrochloric acid [2]. The hydrolysis reaction requires careful temperature control at 30-120°C for 1-36 hours, with optimal conditions maintained at 50-100°C to minimize side reactions [2]. The process yields L-carnitine hydrochloride solution, which undergoes subsequent crystallization and purification steps [2]. Overall reaction yields typically achieve 70-88% efficiency, with optimized protocols reaching 83-88% yield and product purities exceeding 99% [2] [6].

| Parameter | Classical Epichlorohydrin Route | Optimized Conditions | Reference |

|---|---|---|---|

| Temperature Range (°C) | 0-150 | 20-100 | [2] [6] |

| Reaction Time (hours) | 0.5-36 | 4-8 | [2] [6] |

| Pressure (MPa) | 0.05-2.0 | 0.4-0.5 | [2] [6] |

| Molar Ratio (Epichlorohydrin:HCN:Trimethylamine) | 1:1.0-2.0:1.0-4.0 | 1:1.11:1.54 | [2] [6] |

| Catalyst Type | Basic catalysts (oxides, hydroxides) | Triethylamine | [2] [6] |

| Solvent System | Ethanol/Methanol | Ethanol | [2] [6] |

| Yield (%) | 70-88 | 83-88 | [2] [6] |

| Product Purity (%) | 97-99 | 99+ | [2] [6] |

Enantioselective Synthesis Strategies Using Chiral Precursors

Enantioselective synthesis methodologies for carnitine derivatives have gained significant attention due to the biological importance of stereochemical purity [11] [12]. The classical epichlorohydrin route can be modified to incorporate chiral precursors, enabling the preferential formation of specific enantiomers [14] [16]. One prominent approach utilizes S-epichlorohydrin as the chiral starting material, which can be obtained through kinetic resolution of racemic epichlorohydrin using Jacobsen cobalt-salen catalysts [5] [6].

The enantioselective synthesis commences with the preparation of optically pure S-epichlorohydrin through asymmetric ring-opening reactions [5]. This chiral precursor undergoes subsequent reaction with trimethylamine and sodium cyanide under controlled conditions to yield L-carnitine derivatives with high enantiomeric excess [5] [9]. The stereochemical outcome of the reaction depends critically on the absolute configuration of the starting epichlorohydrin and the reaction conditions employed [16].

Advanced synthetic strategies have incorporated chiral auxiliaries and asymmetric catalysis to enhance enantioselectivity [14] [17]. The condensation of glycerol with chiral amine derivatives provides an alternative route for stereoselective carnitine synthesis [14] [17]. This methodology involves the reaction of glycerol with camphor-derived sulfonylamine reagents under acidic conditions, followed by subsequent transformations to yield optically active carnitine products [14] [17].

The use of R-3-chloro-1,2-propanediol as a chiral starting material represents another significant advancement in enantioselective synthesis [16]. This approach utilizes the chiral diol as a key intermediate, which undergoes cyclic sulfite formation followed by nucleophilic substitution with trimethylamine [16]. The resulting products exhibit high optical purity and provide efficient access to L-carnitine derivatives [16].

Biotechnological approaches have emerged as promising alternatives for enantioselective carnitine production [8] [11]. Engineered Escherichia coli strains expressing carnitine biosynthesis enzymes from Neurospora crassa enable de novo L-carnitine synthesis from renewable feedstocks [8]. These biocatalytic systems achieve L-carnitine production through a four-step enzymatic cascade involving trimethyllysine hydroxylase, aldolase, aldehyde dehydrogenase, and gamma-butyrobetaine hydroxylase [8].

Industrial-Scale Production Challenges and Process Intensification

Industrial-scale production of DL-carnitine hydrochloride faces numerous technical and economic challenges that require sophisticated process optimization strategies [18] [19]. The inherent hygroscopic nature of carnitine compounds creates significant handling difficulties during manufacturing operations, leading to powder flow problems and storage stability issues [20] [38]. Manufacturing facilities must implement specialized environmental controls to maintain product quality and prevent moisture uptake during processing [20].

Scale-up considerations for epichlorohydrin-based synthesis involve complex heat and mass transfer phenomena that affect reaction selectivity and yield [35] [36]. The highly exothermic nature of the ring-opening reaction necessitates precise temperature control systems to prevent thermal runaway and side product formation [2]. Industrial reactors typically employ jacket cooling or internal heat exchangers to maintain optimal reaction temperatures throughout the reaction mass [19].

Process intensification strategies have focused on optimizing reaction parameters to maximize productivity while minimizing environmental impact [35] [36]. Advanced reactor designs including continuous flow systems and microreactor technology enable improved heat and mass transfer characteristics [35]. These innovations allow for more precise control of reaction conditions and reduction in overall reaction times [36].

The integration of metabolic engineering approaches has shown promise for biotechnological production scaling [35] [37]. Optimized bioprocess conditions including dilution rate control, substrate concentration management, and oxygen availability significantly influence carnitine production rates [35] [36]. Mathematical modeling using Biochemical System Theory and Indirect Optimization Methods has identified critical control points for maximizing production efficiency [35] [36].

Downstream processing challenges include the efficient separation and purification of carnitine products from complex reaction mixtures [18] [19]. The removal of cyanide-containing waste streams represents a major environmental concern requiring specialized treatment technologies [2] [7]. Alternative synthetic routes that eliminate cyanide usage have been developed to address these environmental challenges [2].

Energy optimization represents another critical aspect of industrial production [18]. The multiple heating and cooling cycles required for synthesis, crystallization, and purification consume significant energy resources [19]. Process integration strategies including heat recovery and solvent recycling have been implemented to improve overall energy efficiency [19].

Quality control systems must address the challenge of maintaining consistent product specifications across large production batches [19] [20]. Real-time monitoring of critical quality attributes including enantiomeric purity, moisture content, and crystalline form ensures product compliance with pharmaceutical standards [24] [26].

Purification Techniques for Pharmaceutical-Grade Material

The production of pharmaceutical-grade DL-carnitine hydrochloride requires sophisticated purification methodologies to achieve the stringent purity specifications demanded by regulatory authorities [21] [24]. Multiple purification techniques are typically employed in sequence to remove process-related impurities, unreacted starting materials, and degradation products [23] [24].

Recrystallization represents the primary purification method for achieving pharmaceutical-grade purity [23]. Methanol-based recrystallization at low temperatures (-10 to -12°C) through multiple cycles consistently yields products with 99.4-99.8% purity and recovery rates of 70-80% [23]. The crystallization process involves dissolving crude carnitine hydrochloride in hot methanol, followed by controlled cooling to precipitate pure crystals [23]. Alternative solvents including ethanol provide comparable purification efficiency with recovery rates of 82-95% [23] [24].

Ion exchange chromatography serves as an effective complementary purification technique [23] [43]. Cation exchange resins selectively bind carnitine species while allowing neutral and anionic impurities to pass through [43]. This method achieves purities of 98.5-99.0% with recovery rates of 85-95% [23] [43]. The technique proves particularly valuable for removing trace metal contaminants and residual catalysts [43].

Reverse-phase high-performance liquid chromatography provides both analytical and preparative purification capabilities [24] [42] [45]. C18 columns with phosphate buffer mobile phases enable baseline separation of carnitine from structurally related impurities [24] [42]. Preparative-scale chromatography achieves purities exceeding 99% with recovery rates of 77-85% [24] [42] [45].

Diastereoselective crystallization using chiral resolving agents enables the separation of L-carnitine and D-carnitine enantiomers [23]. Dibenzoyl-D-tartaric acid serves as an effective chiral resolving agent, forming diastereomeric salts with different solubilities [23]. This technique achieves high optical purities exceeding 99% through controlled crystallization at low temperatures [23].

Solid-phase extraction employs specialized cartridges filled with cation exchange materials to isolate carnitine derivatives from complex matrices [22] [45]. The technique utilizes pH-controlled elution to achieve selective separation with recovery rates of 80-90% [22] [45]. Derivatization with fluorescent reagents such as 1-aminoanthracene enhances detection sensitivity and purification efficiency [22] [42].

| Method | Conditions | Purity Achieved (%) | Recovery (%) | Reference |

|---|---|---|---|---|

| Recrystallization from Methanol | -10 to -12°C, multiple cycles | 99.4-99.8 | 70-80 | [23] |

| Recrystallization from Ethanol | Room temperature to 50°C | 99.0-99.5 | 82-95 | [23] [24] |

| Ion Exchange Chromatography | Cation exchange resins | 98.5-99.0 | 85-95 | [23] [43] |

| Reverse Phase HPLC | C18 column, phosphate buffer | 99.0+ | 77-85 | [24] [42] [45] |

| Crystallization at Low Temperature | Below -10°C with chiral acids | 99.5+ | 73-78 | [23] |

| Solid Phase Extraction | Cation exchange cartridges | 97-99 | 80-90 | [22] [45] |

| Diastereoselective Crystallization | With dibenzoyl-D-tartaric acid | 99.0+ | 62-78 | [23] |

Advanced purification protocols incorporate multiple techniques in sequence to achieve maximum purity [23] [24]. The combination of initial recrystallization followed by chromatographic polishing consistently produces pharmaceutical-grade material meeting international pharmacopeial standards [24] [26]. Quality control testing using stability-indicating analytical methods ensures that purified products maintain their specifications throughout their intended shelf life [24].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₆ClNO₃ | [1] [3] [29] |

| Molecular Weight (g/mol) | 197.66 | [1] [3] [29] |

| CAS Number | 461-05-2 | [1] [3] [29] |

| Appearance | White to off-white powder/crystals | [29] [30] [33] |

| Melting Point (°C) | 194-200 | [1] [3] [29] [30] |

| pH (100 g/L in H₂O) | 1.8-2.5 | [1] [3] [33] |

| Solubility in Water (mg/mL) | 40 (202.36 mM) | [31] [34] |

| Solubility in DMSO (mg/mL) | 40 (202.36 mM) | [31] [34] |

| Solubility in Ethanol (mg/mL) | 40 (202.36 mM) | [31] [34] |

| Storage Temperature (°C) | 2-30 | [1] [3] |

| Hygroscopicity | Hygroscopic | [32] [44] |

| Optical Activity | Racemic (no optical activity) | [49] |

Thermal Stability Characteristics

DL-Carnitine hydrochloride demonstrates excellent thermodynamic stability under ambient conditions when properly stored. The compound exhibits a melting point range of 194-199°C, accompanied by simultaneous decomposition, indicating that thermal degradation occurs concurrently with the phase transition [1] [2] [3] [4] [5]. Differential scanning calorimetry studies reveal an endothermic melting transition, with heat capacity changes characteristic of crystalline compounds undergoing thermal decomposition [6] [7].

The compound maintains exceptional solid-state stability at room temperature, showing no signs of degradation over periods exceeding three years when moisture is adequately controlled [8] [9]. At elevated temperatures of 40°C, stability remains good provided relative humidity is maintained below critical thresholds [10] [11] [8]. The decomposition onset occurs at approximately 198°C, marking the temperature at which thermal stress becomes significant [4] [5] [9].

Decomposition Pathways and Products

Thermal decomposition of DL-carnitine hydrochloride follows predictable pathways characteristic of quaternary ammonium compounds. The primary decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas [11] [4] [5] [9]. These decomposition products reflect the breakdown of both the organic quaternary ammonium structure and the hydrochloride salt component.

The thermodynamic stability profile indicates that the compound is stable under normal processing and storage conditions but becomes vulnerable to thermal stress above 190°C. Heat capacity changes during the melting transition suggest significant molecular reorganization accompanying the thermal decomposition process [6] [7].

Solubility Behavior in Aqueous and Organic Media

Aqueous Solubility Characteristics

DL-Carnitine hydrochloride exhibits exceptional water solubility, demonstrating its highly hydrophilic nature. Quantitative solubility data indicates a solubility of 40 mg/mL (202.36 mM) in water at 25°C [12]. This high aqueous solubility is attributed to the zwitterionic character of the molecule and the presence of the hydrochloride salt, which enhances dissolution in polar media [13] [5] [14].

The compound is classified as very soluble to sparingly soluble in water under general conditions, with solubility descriptions varying across different sources reflecting measurement conditions and purity specifications [13] [5] [14]. The high water solubility facilitates ease of handling in aqueous formulations and contributes to the compound's utility in pharmaceutical and nutritional applications.

Organic Solvent Solubility Profile

The solubility behavior in organic solvents demonstrates a clear preference for polar media. In ethanol, DL-carnitine hydrochloride shows limited solubility when cold but becomes soluble upon heating [13] [5]. The compound exhibits solubility in methanol, indicating compatibility with polar protic solvents [14]. Dimethyl sulfoxide provides good solubility at 40 mg/mL (202.36 mM) at 25°C, reflecting the compound's affinity for polar aprotic solvents [12].

Conversely, the compound demonstrates poor solubility in non-polar and weakly polar organic solvents. It is practically insoluble in acetone and diethyl ether [15] [14], and completely insoluble in chloroform [15]. This solubility pattern is consistent with the ionic and zwitterionic nature of the compound, which favors interaction with polar solvents capable of stabilizing charged species.

Partition Coefficient and Lipophilicity

The partition behavior of DL-carnitine hydrochloride reflects its highly hydrophilic character. While specific partition coefficient data for the hydrochloride salt is limited, the parent carnitine molecule exhibits a LogP value of -3.46780 [16], indicating strong preference for aqueous phases over organic phases. This low lipophilicity is consistent with the compound's role as a water-soluble vitamin-like substance and its poor penetration across lipid membranes without specific transport mechanisms.

pH-Dependent Speciation and Ionic Equilibrium Studies

Acid-Base Properties and Dissociation Constants

DL-Carnitine hydrochloride exhibits distinct pH-dependent speciation behavior characterized by its zwitterionic nature. The carboxylic acid group possesses a pKa value of 3.8 [17] [18] [19] [20] [21] [22], which governs the protonation state of this functionality across different pH ranges. The quaternary ammonium nitrogen remains permanently positively charged, independent of pH conditions [23] [24] [18] [25].

At physiological pH (7.4), the compound exists predominantly in its zwitterionic form, with the carboxylate group deprotonated (COO⁻) and the trimethylammonium group maintaining its positive charge (N⁺(CH₃)₃) [23] [24] [18] [21]. This internal salt character results in a net neutral charge while maintaining significant polarity due to the separated charges within the molecule [24] [18] [21].

Ionic Equilibrium and Speciation Distribution

The speciation distribution of DL-carnitine hydrochloride demonstrates minimal dependence on ionic strength due to the permanently charged quaternary ammonium group [23] [24]. Below pH 3.8, the carboxylic acid group becomes increasingly protonated, shifting the equilibrium toward a net positively charged species. Above pH 3.8, the zwitterionic form predominates, with complete deprotonation of the carboxyl group occurring well below physiological pH.

The compound exhibits limited buffer capacity, with significant buffering occurring only in the narrow pH range around its pKa value of approximately 3.8 [26] [27]. This limited buffering capacity restricts its utility as a pH-controlling agent but ensures consistent speciation under physiological conditions.

pH Stability and Aqueous Solutions

Aqueous solutions of DL-carnitine hydrochloride demonstrate a characteristic acidic pH of 1.8-2.5 when prepared at concentrations of 100 g/L in water [1] [2] [3] [5]. This acidic nature results from the hydrochloride salt component and the weak acid character of the carboxyl group. The compound remains stable across a wide pH range, with extreme pH conditions potentially affecting long-term stability [1] [3] [5].

The zwitterionic nature contributes to the compound's stability across varying pH conditions, as the internal charge distribution provides resistance to pH-induced conformational changes [24] [18] [21]. This stability is advantageous for pharmaceutical formulations requiring consistent performance across different physiological environments.

Hygroscopicity and Solid-State Stability Considerations

Hygroscopic Characteristics and Moisture Absorption

DL-Carnitine hydrochloride is classified as a highly hygroscopic material, readily absorbing atmospheric moisture under ambient conditions [1] [10] [28] [11] [29]. The hygroscopic nature presents significant challenges for handling, processing, and storage, as the compound demonstrates rapid moisture uptake even at relatively low relative humidity levels [10] [28] [30]. This behavior is characteristic of ionic compounds containing quaternary ammonium groups, which have strong affinity for water molecules.

The moisture absorption occurs through both surface adsorption and bulk absorption mechanisms, leading to progressive deterioration of the powder's physical properties [10] [28] [30]. When exposed to humid conditions, the compound transforms from a free-flowing powder into a paste or glue-like consistency, severely compromising its flowability and processing characteristics [10] [28] [30]. This transformation represents a critical concern for pharmaceutical and nutritional product manufacturing.

Impact on Physical and Chemical Stability

Moisture absorption significantly impacts both the physical and chemical stability of DL-carnitine hydrochloride. The physical consequences include caking, agglomeration, and complete loss of powder flow properties [10] [28]. These changes necessitate specialized handling procedures and can lead to processing difficulties in tablet compression, capsule filling, and powder blending operations.

From a chemical stability perspective, absorbed moisture can catalyze degradation reactions, potentially leading to the formation of trimethylamine and other decomposition products [10] [30]. This moisture-induced instability represents a significant concern for product quality and shelf-life, particularly in humid climates or inadequately controlled storage environments.

Storage Requirements and Mitigation Strategies

Effective management of DL-carnitine hydrochloride's hygroscopic nature requires stringent storage conditions. The compound must be stored below 30°C in moisture-proof containers with hermetic sealing to prevent atmospheric moisture ingress [1] [3] [11]. Packaging in sealed, moisture-impermeable containers with appropriate desiccants is essential for maintaining product quality during storage and distribution.

Microencapsulation techniques have emerged as effective strategies for mitigating hygroscopic behavior [10] [28]. Recent research demonstrates successful reduction of moisture absorption through encapsulation with hydrophobic, pH-insensitive polymers such as ethyl cellulose [10]. These approaches enable the production of more stable formulations suitable for conventional pharmaceutical processing while maintaining the compound's bioavailability and therapeutic efficacy.

The development of anti-hygroscopic formulations, including direct compression grades, addresses the manufacturing challenges associated with the compound's moisture sensitivity [28]. These specialized formulations maintain the beneficial properties of DL-carnitine while providing enhanced stability and improved handling characteristics for large-scale production applications.

Quality Control and Monitoring

Effective quality control of DL-carnitine hydrochloride requires continuous monitoring of moisture content and water activity. Karl Fischer titration represents the preferred analytical method for quantitative moisture determination [10]. Establishment of critical moisture thresholds and implementation of environmental controls during processing and packaging are essential for ensuring consistent product quality.

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 57 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 49 of 57 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

461-05-2

56-99-5